N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to form the triazine ring .
Industrial Production Methods
Industrial production of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazines .
Scientific Research Applications
N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an insect growth regulator makes it valuable in studying insect development and physiology.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new insecticides.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin involves its interaction with the insect’s hormonal system. It disrupts the normal development of insects by interfering with the synthesis of chitin, an essential component of the insect exoskeleton. This leads to the death of the insect during molting .
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine derivative with similar structural features but different applications.
2-Chloro-4,6-diamino-1,3,5-triazine: A related compound used in different chemical reactions.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with distinct properties.
Uniqueness
N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. Its effectiveness as an insect growth regulator sets it apart from other triazine derivatives .
Properties
IUPAC Name |
2-N-cyclopropyl-(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-VMGGCIAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N[13C]2=N[13C](=N[13C](=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204570 | |
Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1808990-94-4 | |
Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1808990-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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